trimethoxysilane

概要

説明

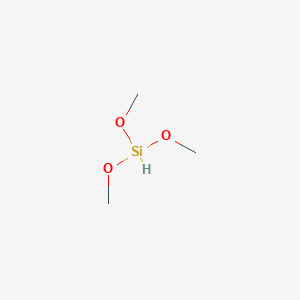

Trimethoxysilane is an organosilicon compound with the chemical formula HSi(OCH₃)₃. It is a clear, colorless liquid that is slightly soluble in water and has a boiling point of 84°C . This compound is commonly used as a basic raw material for the preparation of silicone materials .

準備方法

Trimethoxysilane can be synthesized through several methods. One common method involves the direct synthesis of trialkoxysilane by reacting silicon with methanol in the presence of a copper catalyst . This reaction can be carried out in a solvent with a catalytically effective amount of a direct synthesis catalyst and a catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond . Another method involves using a wet chemical reduction method to prepare nano-copper, followed by preparing a silicon powder-nano-copper catalyst mixture, and then producing this compound in a fixed bed reactor .

化学反応の分析

Hydrolysis Reactions

Trimethoxysilane undergoes rapid hydrolysis in aqueous environments, forming methanol and silanetriol (HSi(OH)₃) as primary products .

Kinetics and Mechanisms

-

Rate and Half-Life :

Hydrolysis occurs within seconds to minutes, depending on conditions: -

pH Dependence :

| Condition | Mechanism | Rate Constant (k) | Activation Energy (Eₐ) | Source |

|---|---|---|---|---|

| Acidic (HCl) | SN1-Si | 5.5–97 mM⁻¹ h⁻¹* | 28.1 kJ/mol† | |

| Alkaline (NH₄OH) | SN2-Si | 2.453 × 10⁴ sec⁻¹‡ | 50.09 kJ/mol‡ |

*Varies with substituents (e.g., mercaptopropyl vs. methyl groups) .

†For mercaptopropyl this compound (MPTMS) .

‡For methylthis compound (MTMS) .

Condensation Reactions

Silanetriol (HSi(OH)₃) undergoes condensation to form siloxane polymers (Si-O-Si networks) .

Kinetics and Catalysis

-

Base-Catalyzed Condensation :

-

Acid-Catalyzed Condensation :

Produces less branched structures due to preferential reaction with less acidic silanol groups .

| Parameter | Value (MPTMS) | Value (MTMS) | Source |

|---|---|---|---|

| Reaction Order (Silanol) | 1.4 | Not reported | |

| Reaction Order (Catalyst) | 2.8 | Not reported | |

| Pre-exponential Factor (A) | 7.5×10¹³ (mol/L)⁻³·²·min⁻¹ | 2.453 × 10⁴ sec⁻¹ |

Process Details

| Reactor Parameter | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Number of Reactors | 3–4 (serial setup) | Increases methanol conversion | |

| Methanol Feed Rate | Countercurrent flow | Reduces azeotrope formation |

Environmental Degradation

This compound rapidly hydrolyzes in the atmosphere, with secondary degradation via hydroxyl radicals .

Degradation Pathways

-

Hydrolysis : Dominates in humid air, yielding methanol and silanetriol .

-

Photolysis : Minimal contribution; half-life of 6.4 days via OH radical attack .

-

Silanetriol Oxidation : Further reacts with OH radicals (half-life: 1.6 days) .

| Degradation Route | Half-Life | Products | Source |

|---|---|---|---|

| Hydrolysis (air) | 3 minutes | Methanol, silanetriol | |

| OH Radical Attack | 6.4 days | CO₂, H₂O |

Key Reaction Example

Synthesis of Trimethoxysilylpropyl Methacrylate :

科学的研究の応用

Applications in Materials Science

- Coupling Agent : Trimethoxysilane is widely used as a coupling agent in the formulation of composite materials. It improves the interfacial adhesion between organic polymers and inorganic fillers, enhancing mechanical properties such as tensile strength and impact resistance .

- Surface Modification : This compound can modify the surface properties of materials, including wettability and hydrophobicity. For instance, it can enhance the water resistance of coatings and improve the performance of composites by creating a hydrophobic layer .

Coatings and Sealants

- Protective Coatings : this compound is employed in protective coatings for metals, enhancing corrosion resistance and durability. It forms a siloxane network that provides a barrier against environmental factors .

- Adhesion Promoter : In silicone sealants and adhesives, this compound acts as an adhesion promoter, improving the bond strength between substrates and sealant materials .

Case Study 1: Composite Materials

A study demonstrated that incorporating this compound into epoxy resin composites significantly improved their mechanical properties. The treated composites exhibited enhanced tensile strength and impact resistance compared to untreated samples .

Case Study 2: Coating Formulations

Research on automotive coatings revealed that adding this compound improved the adhesion of paint to metal surfaces, resulting in longer-lasting finishes that resist chipping and peeling under harsh conditions .

Applications in Electronics

- Electrode Fabrication : this compound has been utilized in the fabrication of vapor-deposited gold electrodes on glass substrates. Its ability to form stable bonds enhances the conductivity and overall performance of electronic devices .

Environmental Applications

作用機序

The mechanism of action of trimethoxysilane involves its hydrolysis to form silanol groups, which can then condense to form siloxane bonds . This process allows it to act as a coupling agent, forming strong bonds between different materials . The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of covalent bonds .

類似化合物との比較

Trimethoxysilane is similar to other silane compounds such as phenylthis compound, vinylthis compound, and 3-mercaptopropylthis compound . this compound is unique in its ability to form both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it more versatile in its applications . Other similar compounds may have different functional groups, which can affect their reactivity and applications .

生物活性

Trimethoxysilane (TMS) is a silane compound that has garnered attention for its various biological activities, particularly in antimicrobial applications and its interactions with biological systems. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a silane compound characterized by the presence of three methoxy groups attached to a silicon atom. It is commonly used in surface modification, as a coupling agent in composites, and as a precursor in the synthesis of silicate materials. Its hydrolytic instability makes it reactive in aqueous environments, leading to the formation of silanol groups that can interact with various substrates.

Antimicrobial Activity

Mechanism of Action

This compound exhibits significant antibacterial properties, particularly when modified or combined with other compounds. For instance, a study synthesized (3-trimethoxysilylpropyl)quinolinium iodide (TMSQI), which demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism proposed involves electrostatic interactions between the positively charged TMSQI and the negatively charged bacterial cell membranes, leading to membrane disruption and cell death .

Case Study: Antibacterial Efficacy

In a study involving nanofibrillated cellulose (NFC) modified with TMSQI, researchers observed a notable reduction in bacterial concentration. The zones of inhibition ranged from 10 mm to 20 mm against various bacterial strains. The effectiveness was influenced by the concentration of the silane compound used during grafting .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 18 |

Toxicological Studies

Inhalation Toxicity

Research on the inhalation toxicity of this compound indicates that it primarily affects the respiratory system. In rat studies, exposure to concentrations as low as 5 ppm resulted in lethality due to respiratory tract injury. The No Observed Adverse Effect Concentration (NOAEC) was determined to be around 0.5 ppm, suggesting that while TMS can be toxic at higher concentrations, its effects are localized primarily to the respiratory system without systemic toxicity .

Genotoxicity Assessment

This compound has been evaluated for genotoxic potential through various assays. It was found to be non-mutagenic in vitro in bacterial reverse mutation tests and did not induce micronuclei formation in vivo. These findings suggest that this compound is unlikely to pose significant genotoxic risks under typical exposure scenarios .

Applications in Biomedical Fields

Surface Functionalization

This compound is extensively used for surface functionalization in biomedical applications. Its ability to form self-assembled monolayers allows for enhanced adhesion properties on various substrates, which is crucial for medical devices and tissue engineering applications .

特性

IUPAC Name |

trimethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O3Si/c1-4-7(5-2)6-3/h7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYCVXFAYWRXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[SiH](OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

153233-53-5 | |

| Details | Compound: Silane, trimethoxy-, homopolymer | |

| Record name | Silane, trimethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153233-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

122.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-90-3 | |

| Record name | Trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。